Thorium chloride

Catalog No.
S1917788
CAS No.
10026-08-1
M.F
Cl4Th
M. Wt
373.8 g/mol
Availability
In Stock
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Thorium chloride

CAS Number

10026-08-1

Product Name

Thorium chloride

IUPAC Name

tetrachlorothorium

Molecular Formula

Cl4Th

Molecular Weight

373.8 g/mol

InChI

InChI=1S/4ClH.Th/h4*1H;/q;;;;+4/p-4

InChI Key

WEQHQGJDZLDFID-UHFFFAOYSA-J

SMILES

Cl[Th](Cl)(Cl)Cl

Canonical SMILES

Cl[Th](Cl)(Cl)Cl

Catalyst in Organic Chemistry

Thorium chloride acts as a Lewis acid catalyst, meaning it accepts electron pairs from reactants. This ability makes it useful in various organic chemistry reactions. For instance, it can accelerate the rate of Friedel-Crafts reactions, which are crucial for synthesizing organic compounds like alcohols, ethers, and esters [].

Synthesis of Functional Materials

Thorium chloride finds use in the preparation of various functional materials with specific properties. Its role here can involve:

  • Precursor for Thorium-Based Materials: Thorium chloride serves as a starting material for synthesizing other thorium compounds with unique properties. These compounds can be used in applications like solid-state electrolytes and advanced ceramics [].
  • Doping Agent: Thorium chloride can be doped into other materials to alter their electrical or optical properties. This allows researchers to tailor materials for specific uses in optoelectronics or catalysis [].

Thorium chloride, with the chemical formula ThCl₄, is a compound of thorium, a radioactive element found in the actinide series of the periodic table. It appears as a white crystalline solid and is notable for its high melting point of approximately 900 °C. Thorium chloride is primarily used in various

, particularly involving halides and other metal ions. Notably:

  • Reaction with Ammonia: Thorium chloride reacts with liquid ammonia to form decaammine thorium(IV) halide ammoniates, demonstrating its ability to coordinate with ligands in solution .
  • Formation from Oxides: The reaction between thorium dioxide and aluminum chloride produces thorium chloride, represented by the equation:
    ThO2+4AlCl32ThCl4+2Al2O3\text{ThO}_2+4\text{AlCl}_3\rightarrow 2\text{ThCl}_4+2\text{Al}_2\text{O}_3
    This reaction highlights its synthesis pathway from more stable thorium oxides .
  • Thermal Decomposition: At elevated temperatures (above 630 °C), thorium trichloride can dissociate into its dichloride and tetrachloride forms, indicating thermal instability under certain conditions .

Various methods exist for synthesizing thorium chloride:

  • Direct Synthesis: As mentioned earlier, combining thorium dioxide with aluminum chloride is a common method. This process typically occurs in an inert atmosphere to prevent oxidation.
  • Solvothermal Methods: These involve dissolving thorium salts in solvents at high temperatures and pressures to yield pure thorium chloride crystals.
  • Electrochemical Methods: Electrolysis of molten salts containing thorium can also produce thorium chloride alongside other halides .

Studies on the interactions of thorium chloride with various ligands and solvents have revealed insights into its complexation behavior. For instance:

  • Complex Formation: Thorium chloride forms stable complexes with amines and other nitrogen-containing ligands, which can influence its solubility and reactivity.
  • Ion Exchange Reactions: In aqueous solutions, thorium ions can participate in ion exchange processes with clays and other materials, impacting their environmental mobility and bioavailability .

Thorium chloride shares similarities with several other metal chlorides, particularly those involving actinides or lanthanides. Here are some comparable compounds:

CompoundFormulaUnique Features
Uranium ChlorideUCl₄More radioactive; used in traditional nuclear fuel.
Cerium ChlorideCeCl₃Non-radioactive; used in catalysts and ceramics.
Zirconium ChlorideZrCl₄Non-radioactive; utilized in ceramics and glassmaking.
Neodymium ChlorideNdCl₃Used in magnets; non-radioactive compared to thorium.
Plutonium ChloridePuCl₄Highly radioactive; used in advanced nuclear applications.

Thorium chloride's uniqueness lies in its balance between being a radioactive compound while also being less toxic than many of its counterparts. Additionally, its potential as a nuclear fuel source distinguishes it from non-radioactive chlorides .

Thorium chloride was first synthesized by Jöns Jacob Berzelius in 1828 during his pioneering work on thorium metal isolation. Berzelius reacted thorium oxide (ThO₂) with carbon and chlorine gas at elevated temperatures, generating anhydrous ThCl₄ as an intermediate. This carbothermic method remained foundational until modern refinements emerged, such as the use of carbon tetrachloride (CCl₄) or ammonium chloride (NH₄Cl) for more controlled syntheses.

The compound gained prominence in the mid-20th century as a precursor for nuclear applications, particularly in breeder reactor designs. Its role in thorium-based fuel cycles, coupled with ongoing studies of actinide chemistry, solidified its position in nuclear and materials science.

Significance in Actinide Chemistry

Thorium chloride is indispensable in actinide research due to its:

  • Coordination Flexibility: Th⁴⁺ adopts 8- or 9-coordinate geometries, forming complexes with water, chloride, or organic ligands.
  • Salt Metathesis Reactions: ThCl₄ facilitates the synthesis of thorium organometallic compounds, such as CpThCl₃ (Cp = pentamethylcyclopentadienyl), via halide substitution.
  • Structural Insights: Comparative studies of ThCl₄, UCl₄, and PuCl₄ reveal trends in actinide bonding, including hydration states and counterion effects.

Forms and Nomenclature of Thorium Chloride Compounds

Thorium chloride exists in multiple hydration states and coordination environments:

FormFormulaDescriptionStructure
AnhydrousThCl₄Colorless, hygroscopic solid; 8-coordinate Th⁴⁺ with bridging Cl⁻ ligandsSquare antiprismatic geometry with Th–Cl bond lengths ~2.6–2.8 Å
TetrahydrateThCl₄·4H₂OWhite crystalline solid; Th⁴⁺ coordinated to 4 chloride and 4 water moleculesDistorted square antiprismatic arrangement with axial water ligands
Lewis Base AdductsThCl₄(L)ₙAdducts with ligands like DME or TMEDA; coordination number increases to 9Octahedral or pseudo-octahedral geometries with variable ligand orientations

This structural diversity enables tailored synthesis of thorium complexes for catalytic or materials applications.

Current Research Landscape

Recent advancements focus on:

Synthetic Innovations

  • Lab-Scale Synthesis: A 2017 method employs ThO₂ and AlX₃ (X = Cl, Br, I) with chemical vapor transport (CVT) for high-purity ThCl₄, avoiding toxic CCl₄ and scarce thorium metal.
  • Hydrate Control: Regulated dehydration of ThCl₄·4H₂O under vacuum yields anhydrous ThCl₄, critical for precise stoichiometry in organometallic synthesis.

Structural and Computational Studies

  • X-ray Diffraction: Detailed coordination geometries of ThCl₄·4H₂O reveal Th–O distances of ~2.4 Å and Th–Cl distances of ~2.7 Å.
  • DFT Calculations: Electronic structure theory predicts chloride addition to [Th(H₂O)₉]⁴⁺ is energetically favorable, explaining the formation of [Th(H₂O)₄Cl₄]⁰ complexes.

Emerging Applications

  • Nuclear Fuel Cycles: ThCl₄ serves as a feedstock for thorium-based molten salt reactors (MSRs), particularly in China’s TMSR-LF1 prototype.
  • Organometallic Chemistry: ThCl₄ derivatives, such as ThCp*Cl₃, show promise in small-molecule activation and catalysis.
Crystal Structure Parameters

ParameterValueReference
Space GroupI4/amd (D₄ʰ¹⁹) [4]
Crystal SystemTetragonal [5] [8]
Lattice TypeBody-centered tetragonal [4]
Unit Cell a (Å)8.473 ± 0.003 [4]
Unit Cell c (Å)7.468 ± 0.003 [4]
Unit Cell Volume (ų)534.4Calculated
Density (calculated, g/cm³)4.60 [4]
Density (experimental, g/cm³)4.59 [6] [7]
Z (formula units per cell)4 [4]
Coordination Number8 [5] [3]
GeometryDodecahedral [5]

Thorium Trichloride (ThCl₃)

Uranium Trichloride Crystal System

Thorium trichloride adopts the uranium trichloride crystal system, which is characterized by a hexagonal lattice arrangement [9]. This structural type was first determined by Zachariasen during research for the Manhattan Project and has since become the defining structural motif for numerous actinide and lanthanide trichlorides [10]. The uranium trichloride structure type is adopted by approximately 100 compounds reported in the Inorganic Crystal Structure Database, including the complete series of lanthanide trichlorides from lanthanum to gadolinium and actinide trichlorides from actinium to einsteinium [10].

The hexagonal crystal system of thorium trichloride is characterized by space group P6₃/m [11]. The structure features nine-coordinate thorium centers in a tricapped trigonal prismatic arrangement, where each thorium atom is surrounded by nine chloride ions [11]. This coordination environment represents a significant departure from the eight-coordinate geometry observed in thorium(IV) chloride, reflecting the different electronic and steric requirements of the trivalent thorium center.

The structural characterization of thorium trichloride has been established through comparison with the well-studied uranium trichloride structure [9]. The isomorphous relationship between these compounds provides a reliable framework for understanding the structural chemistry of thorium in the trivalent oxidation state. The hexagonal lattice parameters and atomic positions can be inferred from the extensive crystallographic database available for uranium trichloride and related compounds [11].

Structural Comparison with Other Actinide Trichlorides

Thorium trichloride exhibits structural similarities with other early actinide trichlorides, particularly uranium trichloride, which serves as the prototype for this structural family [10]. The comparison reveals that all actinide trichlorides from actinium to einsteinium adopt the same hexagonal crystal system with space group P6₃/m [10]. This consistent structural pattern across the actinide series reflects the similar ionic radii and electronic configurations of the trivalent actinide ions.

The structural comparison extends beyond the actinide series to include lanthanide trichlorides, which also adopt the uranium trichloride structure type [12]. The lanthanide trichlorides from lanthanum to gadolinium crystallize in the hexagonal UCl₃-type structure, demonstrating the universal applicability of this structural motif for trivalent f-element compounds [12]. The transition from the UCl₃-type structure to other structural types occurs at terbium, where the decreasing ionic radius necessitates a change in coordination geometry [12].

Table 2: Thorium Trichloride and Related Actinide/Lanthanide Trichlorides

CompoundStructure TypeCrystal SystemSpace GroupCoordination Number
ThCl₃UCl₃-typeHexagonalP6₃/m9
UCl₃UCl₃-typeHexagonalP6₃/m9
LaCl₃UCl₃-typeHexagonalP6₃/m9
CeCl₃UCl₃-typeHexagonalP6₃/m9
PrCl₃UCl₃-typeHexagonalP6₃/m9
NdCl₃UCl₃-typeHexagonalP6₃/m9

The bond length analysis in uranium trichloride reveals two distinct thorium-chloride distances: six shorter bonds at 2.91 Å and three longer bonds at 2.96 Å [11]. This bond length differentiation reflects the specific geometric requirements of the tricapped trigonal prismatic coordination environment and provides insight into the electronic structure and bonding character in thorium trichloride.

Coordination Chemistry

Eight-Coordinate Thorium Centers

Eight-coordinate thorium centers represent the predominant coordination environment in thorium chloride chemistry, particularly in the tetrachloride system [5]. The eight-coordinate geometry in thorium(IV) chloride adopts a dodecahedral arrangement, where eight chloride ions surround the central thorium atom in a specific geometric pattern that maximizes bonding interactions while minimizing steric repulsion [5]. This coordination number is characteristic of large, highly charged metal centers and reflects the ability of thorium(IV) to accommodate a high number of ligands in its coordination sphere.

The dodecahedral geometry of eight-coordinate thorium centers has been extensively characterized through single-crystal X-ray diffraction studies [5]. The coordination environment can be described as two interpenetrating tetrahedra, where the thorium atom occupies the central position and the eight chloride ions are located at the vertices of the dodecahedron. This arrangement provides optimal overlap between thorium orbitals and chloride lone pairs, resulting in stable bonding interactions [5].

Eight-coordinate thorium centers are not limited to simple thorium chloride compounds but are also observed in more complex systems. For example, thorium chalcogenolate complexes such as (py)₄Th(SPh)₄ and (py)₄Th(SeC₆F₅)₄ exhibit classic eight-coordinate A₄B₄ square-antiprismatic geometries [13] [14]. These examples demonstrate the versatility of eight-coordinate environments in thorium chemistry and their stability across different ligand systems.

Chloride Bridging Patterns

Chloride bridging patterns in thorium systems exhibit remarkable diversity, ranging from simple doubly bridging arrangements to complex polymeric structures [3] [15]. In solid thorium(IV) chloride, the structure features eight-coordinate thorium centers connected through doubly bridging chloride ligands [3]. This bridging pattern creates a three-dimensional network that stabilizes the crystal structure and contributes to the high melting point and thermal stability of the compound.

In molten thorium chloride systems, more complex bridging patterns emerge, including edge-sharing of thorium octahedra that yield chain species of the type [ThnCl{4n+2}]²⁻ and [ThnCl{4n-2}]²⁺ [15]. These polymeric structures demonstrate the ability of thorium to form extended networks through chloride bridges, with the specific bridging pattern depending on the thorium-to-chloride ratio and the presence of additional alkali metal chlorides [15].

The formation of discrete molecular species through chloride bridging is exemplified by complexes such as Th₂Cl₇⁺ and Th₂Cl₉⁻ [16]. The Th₂Cl₇⁺ cation is formed from two ThCl₄ tetrahedra sharing a corner, while the Th₂Cl₉⁻ anion consists of two ThCl₆ octahedra sharing a face [16]. The face-sharing arrangement in Th₂Cl₉⁻ results in a Th-Cl-Th bond angle of 99.6°, demonstrating the geometric constraints imposed by the bridging chloride ligands [16].

Table 4: Chloride Bridging Patterns in Thorium Systems

Bridging TypeStructure ContextTh-Cl-Th Angle (°)DescriptionReference
Doubly bridging chloridesThCl₄ solid stateNot specifiedEight-coordinate Th centers [3]
Edge-sharing octahedraChain species [ThnCl{4n+2}]²⁻Not specifiedPolymeric chains in melts [15]
Corner-sharing tetrahedraTh₂Cl₇⁺ cationNot specifiedTwo ThCl₄ tetrahedra sharing corner [16]
Face-sharing octahedraTh₂Cl₉⁻ anion99.6Two ThCl₆ octahedra sharing face [16]
Terminal chloridesMonomeric complexesN/ANo bridging interactions [17]

Bond Length Analysis and Implications for Bonding Character

Bond length analysis in thorium chloride systems provides crucial insights into the bonding character and electronic structure of these compounds [16] [13] [11]. In thorium(IV) chloride complexes, thorium-chloride bond lengths typically range from 2.70 to 2.92 Å, with the specific values depending on the coordination environment and the presence of additional ligands [3] [16]. These bond lengths are consistent with predominantly ionic bonding between thorium(IV) and chloride ions, although some degree of covalent character is evident from the variation in bond lengths within individual structures.

The bond length differentiation observed in thorium coordination compounds reflects the specific geometric requirements of different coordination environments. For example, in uranium trichloride, which serves as the structural analog for thorium trichloride, two distinct bond lengths are observed: six shorter bonds at 2.91 Å and three longer bonds at 2.96 Å [11]. This differentiation indicates that not all thorium-chloride bonds are equivalent and suggests the presence of directional bonding contributions that deviate from purely ionic interactions.

The analysis of bond lengths in thorium chalcogenolate complexes reveals thorium-chloride distances in the range of 2.74 to 2.92 Å [13] [14]. These values are consistent with those observed in simple thorium chloride systems, indicating that the bonding character is primarily determined by the thorium-chloride interaction rather than the influence of additional ligands. The relatively narrow range of bond lengths across different thorium chloride systems suggests a consistent bonding pattern dominated by electrostatic interactions between the highly charged thorium center and the chloride ligands.

Table 3: Thorium Coordination Chemistry in Chloride Systems

Coordination EnvironmentExample ComplexTh-Cl Bond Length Range (Å)Reference
Eight-coordinate dodecahedral (ThCl₄)ThCl₄ (solid state)2.70-2.92 [3] [16]
Nine-coordinate tricapped trigonal prismatic (ThCl₃)ThCl₃ (UCl₃-type)2.91-2.96 (UCl₃ analogue) [11]
Eight-coordinate square antiprismatic(py)₄Th(SPh)₄2.74-2.92 [13] [14]
Seven-coordinate(py)₃Th(SePh)₄Not specified [13]
Six-coordinate octahedralThCl₆²⁻ (molten salts)2.68-2.69 [16] [15]

Vibrational Spectroscopy

Infrared Spectra in Rare Gas Matrices

Matrix isolation infrared spectroscopy has provided crucial insights into the molecular structure of thorium tetrachloride. When thorium tetrachloride is isolated in neon matrices, the spectra exhibit characteristics consistent with a tetrahedral molecular geometry with only minor site effects [1]. The fundamental antisymmetric stretching mode (ν₃) appears at frequencies of 341.0 and 334.0 cm⁻¹, representing the expected pattern for a tetrahedral ThCl₄ molecule [1] [2].

Spectra obtained using sputtering techniques to generate ThCl₄ in argon matrices show excellent agreement with those obtained through conventional vaporization methods, with the ν₃ mode appearing at approximately 340 cm⁻¹ [1]. These results confirm the tetrahedral nature of the molecule in lighter rare gas environments.

However, a remarkable structural transformation occurs when thorium tetrachloride is isolated in krypton matrices. Under these conditions, the observed spectrum cannot be interpreted in terms of a tetrahedral molecule but instead indicates a species with C₂ᵥ symmetry [1] [3]. This matrix-dependent structural change represents a unique phenomenon among the tetrachlorides studied, distinguishing thorium tetrachloride from its lighter analogs such as tin, lead, and hafnium tetrachlorides, which maintain tetrahedral symmetry across different matrix environments [3].

Raman Spectroscopy of Thorium Tetrachloride in Various Media

Raman spectroscopy has revealed significant structural insights into thorium chloride systems across different phases and compositions. In crystalline thorium tetrachloride, temperature-dependent Raman studies have identified phase transitions occurring at approximately 70 K, evidenced by splitting of the strongest Eg symmetry mode, indicating a lowering of symmetry below the transition point [4].

In molten alkali chloride-thorium tetrachloride mixtures, Raman spectroscopy demonstrates the formation of complex anionic species. The complete composition range of ThCl₄-ACl (A = Li, Na, K, Cs) systems reveals that in melts rich in alkali chloride, the predominant species are ThCl₆²⁻ octahedra with characteristic frequencies including ν₁(A₁g) at 297 cm⁻¹ and ν₅(F₂g) at 125 cm⁻¹ [5]. These octahedral complexes exist in equilibrium with ThCl₇³⁻ pentagonal bipyramidal species.

Fourier-transform Raman spectroscopy using 785 nm wavelength lasers has proven effective for analyzing thorium compounds, including various thorium chloride species. The technique demonstrates excellent capability for identifying and distinguishing between different thorium-bearing compounds through their characteristic vibrational signatures [6] [7] [8].

In solid-state thorium chloride complexes, mixed thorium-oxygen(water)/thorium-chloride vibrations are experimentally observed between 200-400 cm⁻¹. Specific peaks at 258 cm⁻¹, 220 cm⁻¹, and 322 cm⁻¹ have been assigned to these mixed vibrational modes in monomeric thorium chloride complexes [9].

Isotopic Pattern Analysis and Molecular Symmetry

Detailed isotopic pattern analysis has provided definitive evidence for the molecular symmetry changes of thorium tetrachloride in different environments. Calculations of infrared spectra for isotopically enriched (³⁵Cl/³⁷Cl ratios of 45:1, natural abundance, 1:2, and 1:9) and natural abundance Th³⁵/³⁷Cl₄ demonstrate that the molecular geometry is highly sensitive to the matrix environment [1] [2].

In neon and argon matrices, the isotopic patterns follow the expected behavior for tetrahedral molecules, with characteristic frequency shifts corresponding to the mass differences between ³⁵Cl and ³⁷Cl isotopes [1] [3]. The isotopic frequency shifts are consistent with the expected reduced mass effects for tetrahedral ThCl₄.

However, in krypton matrices, the isotopic pattern analysis reveals that thorium tetrachloride adopts a non-tetrahedral geometry. The calculated spectra assuming C₂ᵥ symmetry provide excellent agreement with experimental observations, with optimized bond angles of α = 110° and axial angle θ = 160° [2]. This distorted structure exhibits frequency assignments of 345 cm⁻¹ (a₁ axial), 335.8 cm⁻¹ (b₁ axial), 323.1 cm⁻¹ (b₁ equatorial), and 317.0 cm⁻¹ (a₁ equatorial) [2].

Optical Stark and Zeeman Spectroscopy

Electronic Transitions and Band Structures

High-resolution optical spectroscopy of diatomic thorium chloride has revealed detailed electronic structure information through field-free, Stark, and Zeeman spectroscopy. The [18.2]Ω = 3/2 – X ²Δ₃/₂ electronic transition near 551.0 nm represents a key spectroscopic probe for understanding the electronic properties of the ThCl molecule [10] [11].

Medium-resolution two-dimensional spectroscopy with Δν ≈ 0.1 cm⁻¹ has detected numerous bands in the visible electronic spectra between 16,400 and 18,800 cm⁻¹ for supersonically cooled molecular beam samples [10]. This spectral range encompasses several electronic transitions that provide insights into the excited state manifold of thorium chloride.

The electronic structure analysis demonstrates that the X ²Δ₃/₂ ground state of ThCl is predominantly a ²Δ₃/₂ spin-orbit component, while the [18.2]Ω = 3/2 excited state represents an admixture of ²Δ₃/₂ and ²Π₃/₂ spin-orbit components [10] [11]. This mixing provides direct evidence for the importance of spin-orbit coupling in determining the electronic structure of thorium-containing molecules.

Magnetic Field Effects on Spectral Properties

Zeeman spectroscopy has provided precise measurements of the magnetic properties of thorium chloride electronic states. The application of magnetic fields up to several tesla reveals characteristic splitting and shifting patterns that enable determination of electronic g-factors [10] [11].

The X ²Δ₃/₂ ground state of ThCl exhibits a g-factor of 1.130(4), while the [18.2]Ω = 3/2 excited state shows a significantly different value of 1.638(4) [10] [11]. These values provide direct experimental evidence for the different electronic character of the ground and excited states.

The Zeeman splitting patterns are analyzed using effective Hamiltonian operators that account for the magnetic field interaction with both electronic and nuclear magnetic moments. The observed splittings follow the expected patterns for ²Δ₃/₂ and mixed ²Δ₃/₂/²Π₃/₂ states, confirming the electronic state assignments [10].

Spin-Orbit Coupling Components Analysis

The analysis of g-factor values provides direct insight into the spin-orbit coupling components that characterize the electronic states of thorium chloride. The ground state X ²Δ₃/₂ demonstrates behavior consistent with a pure ²Δ₃/₂ spin-orbit component, with minimal mixing from other electronic states [10] [11].

In contrast, the [18.2]Ω = 3/2 excited state exhibits significant admixture of ²Δ₃/₂ and ²Π₃/₂ spin-orbit components, as evidenced by its anomalous g-factor value of 1.638(4) compared to the expected value for a pure ²Δ₃/₂ state [10] [11]. This mixing arises from the proximity of the ²Δ and ²Π electronic configurations and the strong spin-orbit coupling in thorium.

Relativistic coupled-cluster calculations have been employed to provide theoretical support for the experimental observations, demonstrating that accurate prediction of electronic structure properties in thorium compounds requires explicit treatment of both electron correlation and relativistic effects [10].

Electric and Magnetic Dipole Moments

Experimental Determination of Dipole Moments

Optical Stark spectroscopy has enabled precise determination of electric dipole moments for the electronic states of diatomic thorium chloride. The ground state X ²Δ₃/₂ exhibits an electric dipole moment of 2.022(35) D, while the excited [18.2]Ω = 3/2 state shows a significantly larger value of 3.020(55) D [10] [11].

These measurements employ high-resolution spectroscopy with Δν < 20 MHz resolution, enabling detection of minute Stark shifts and splittings induced by applied electric fields. The analysis utilizes effective Hamiltonian methods that account for the interaction between the molecular electric dipole moment and external electric fields [10].

The experimental dipole moment values represent the first direct measurements for diatomic thorium chloride and provide crucial benchmarks for theoretical calculations of actinide molecular properties. The relatively large dipole moments reflect the ionic character of the thorium-chlorine bond and the polarizability of the thorium electronic structure [10].

Stark Shifts and Splitting Patterns

The application of external electric fields produces characteristic Stark shifts and splittings that depend on the magnitude of the molecular electric dipole moment and the electronic state structure. For the X ²Δ₃/₂ ground state, the Stark shifts follow the expected linear dependence on electric field strength for a polar molecule [10] [11].

The [18.2]Ω = 3/2 excited state exhibits more complex Stark behavior due to its mixed electronic character. The larger dipole moment of this state produces correspondingly larger Stark shifts, enabling precise determination of the dipole moment magnitude [10].

Analysis of the Stark splitting patterns requires consideration of the rotational structure and the coupling between electronic and rotational angular momentum. The observed patterns are consistent with the electronic state assignments and provide additional confirmation of the molecular symmetry and bonding characteristics [10] [11].

Comparative Analysis with Other Thorium Halides

The electric dipole moment of thorium chloride can be placed in context through comparison with other thorium halides in the ThX series (X = F, Cl, O, S). The ground state dipole moment of ThCl (2.022 D) is intermediate between the values observed for thorium fluoride (1.453 D) and other thorium compounds [10] [11].

This trend reflects the systematic variation in ionic character and bond polarization across the halide series. The larger dipole moment of ThCl compared to ThF indicates greater charge separation in the chloride, consistent with the larger ionic radius and lower electronegativity of chlorine relative to fluorine [10].

Theoretical calculations using relativistic coupled-cluster methods have been employed to understand the bonding mechanism and rationalize the observed dipole moment values. These calculations demonstrate that accurate prediction of dipole moments in thorium compounds requires careful treatment of electron correlation effects and relativistic contributions [10] [11].

Other CAS

10026-08-1

Wikipedia

Thorium(IV) chloride

General Manufacturing Information

Thorium chloride (ThCl4): INACTIVE

Dates

Last modified: 02-18-2024

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